Lipophilicity: Cyclohexyl vs. Methyl
The N1-cyclohexyl analogue exhibits a predicted logP of 2.80, compared to 0.83 for the N1-methyl analogue, both derived from the same in silico method (ALogP) and vendor database . This ΔlogP of approximately +2.0 units represents a >100-fold difference in octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.8006 (predicted, ALogP) |
| Comparator Or Baseline | Ethyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate, LogP = 0.8324 (predicted, ALogP) |
| Quantified Difference | ΔLogP = +1.9682 |
| Conditions | In silico prediction (ALogP) using vendor-provided computational data (Leyan.com) |
Why This Matters
A logP increase of 2 units can significantly enhance membrane permeability, making the cyclohexyl analogue preferable for programs targeting intracellular targets, while also reducing aqueous solubility—a trade-off that must be evaluated in the context of the specific assay cascade.
